Suzuki–Miyaura Coupling Efficiency
In a peer-reviewed synthesis of photochromic dithienylethene-cage precursors, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalaldehyde was coupled with 2-bis(5′-iodo-2′-methylthien-3′-yl)hexafluorocyclopent-1-ene under Pd(PPh₃)₄ catalysis (K₂CO₃, toluene/EtOH/H₂O, reflux, 3 h). The pinacol boronate ester delivered the target bis-coupled product BDTP in 75% isolated yield after chromatographic purification and recrystallization, enabling subsequent cage assembly [1]. By contrast, analogous direct coupling attempts with the free boronic acid form (3,5-diformylphenylboronic acid) frequently require pre-activation or are accompanied by lower yields due to competitive protodeboronation under aqueous basic conditions [2].
| Evidence Dimension | Isolated yield in Pd-catalyzed Suzuki–Miyaura coupling to a diiodo dithienylethene substrate |
|---|---|
| Target Compound Data | 75% isolated yield (0.47 g product from 0.60 g pinacol boronate, 2.3 mmol scale) |
| Comparator Or Baseline | 3,5-Diformylphenylboronic acid (CAS 480424-62-2): protodeboronation-prone; no direct literature yield for identical substrate available; general class-level data indicate boronic acids exhibit higher protodeboronation rates than pinacol esters under aqueous basic Suzuki conditions [2] |
| Quantified Difference | 75% yield reported for pinacol ester; no comparable yield reported for free boronic acid on same substrate system |
| Conditions | 2.3 mmol boronate ester, 1.0 mmol diiodo dithienylethene, 5 mol% Pd(PPh₃)₄, K₂CO₃ (5.8 mmol), toluene/EtOH/H₂O (1:1:0.5, 50 mL), reflux under N₂, 3 h |
Why This Matters
The 75% yield validates that the pinacol boronate ester can be used directly in a practical Suzuki coupling without additional protection steps, an advantage over the free boronic acid for procurement decisions involving multi-step cage or COF syntheses.
- [1] Sun, N.; Wang, C.; Yu, B.; Wang, H.; Barbour, L. J.; Jiang, J. Stimuli-Responsive Porous Molecular Crystal with Reversible Modulation of Porosity. ACS Appl. Mater. Interfaces 2022, 14 (1), 1519–1525. DOI: 10.1021/acsami.1c18368. View Source
- [2] Hall, D. G. (Ed.). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH, 2005. Chapter 1: Structure, Properties, and Preparation of Boronic Acid Derivatives. View Source
